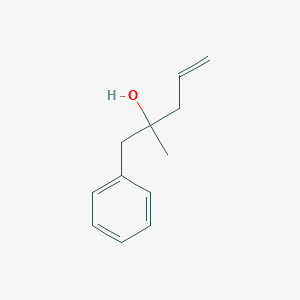

Allyl benzyl ethanol

Cat. No. B8614022

Key on ui cas rn:

39615-80-0

M. Wt: 176.25 g/mol

InChI Key: WMWPOGZEGNDCAQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04434076

Procedure details

A 2-liter autoclave was charged with benzyl ethanol hydrogenated-tallow amine (632.2 gm.; 1.5 mol), 133.9 gm. allyl chloride, 18.1 gm. allyl bromide, 160 gm. sodium bicarbonate, and 175 ml isopropyl alcohol. The mixture was allowed to react at 100° C. overnight. An aliquot was removed and found to contain 61.2% amine. The apparent slow reaction rate was due to a leak in the autoclave. When the problem was corrected, an additional 133.9 gm. of allyl chloride and 18.1 gm. allyl bromide was added. The reaction as allowed to go overnight. An aliquot was removed and analyzed. It contained 16.1% amine and 0.4% amine HCl. An additional 36 gm. of allyl bromide was added. The following day, a sample was removed, analyzed, and found to contain 7% amine and 0.5% amine HCl. Allyl bromide (15 gm.) and 25 gm. of sodium bicarbonate were added and the reaction was continued overnight. Analyses of an aliquot showed there to be 0.0% amine HCl and 5.2% amine. The autoclave was charged with methyl chloride to finish the quaternization reaction. Final analysis showed an Effective gram molecular weight of 780.7.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([CH:8]([OH:10])[CH3:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:11](Cl)[CH:12]=C.[CH2:15](Br)C=C.C(=O)(O)[O-].[Na+]>C(O)(C)C>[CH2:9]([C:8]([CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)([OH:10])[CH3:15])[CH:11]=[CH2:12] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

632.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)C(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)Br

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

175 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to react at 100° C. overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An aliquot was removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

allyl bromide was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An aliquot was removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

of allyl bromide was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The following day, a sample was removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

of sodium bicarbonate were added

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the reaction was continued overnight

|

|

Duration

|

8 (± 8) h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The autoclave was charged with methyl chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the quaternization reaction

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |